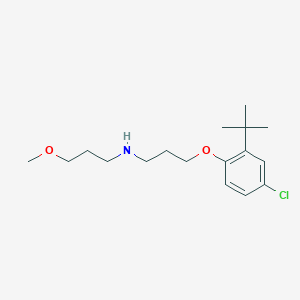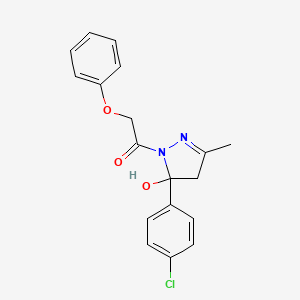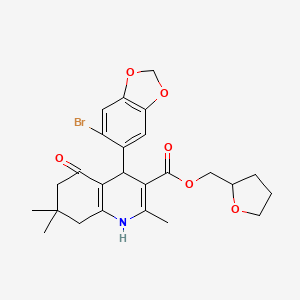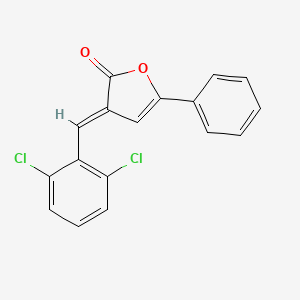
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, also known as SR59230A, is a selective beta-3 adrenoceptor antagonist. It is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications and physiological effects.
Wirkmechanismus
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine works by selectively blocking beta-3 adrenoceptors, which are found in adipose tissue, skeletal muscle, and the heart. By blocking these receptors, this compound can reduce lipolysis, or the breakdown of fat, in adipose tissue, leading to a reduction in body weight and improved glucose tolerance. This compound can also improve cardiac function by reducing the workload on the heart and improving the efficiency of energy metabolism in the heart.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce inflammation. This compound has also been shown to improve cardiac function by reducing the workload on the heart and improving the efficiency of energy metabolism in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in lab experiments is its selectivity for beta-3 adrenoceptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenoceptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine. One area of research is the potential use of this compound in the treatment of heart failure. Studies have shown that this compound can improve cardiac function in animal models of heart failure, and further research is needed to determine its potential use in humans. Another area of research is the potential use of this compound in the treatment of respiratory diseases, such as asthma. Studies have shown that this compound can reduce airway inflammation and improve lung function in animal models of asthma, and further research is needed to determine its potential use in humans. Additionally, further research is needed to study the long-term effects of this compound and its potential use in the treatment of obesity and diabetes.
Conclusion
In conclusion, this compound is a selective beta-3 adrenoceptor antagonist that has been extensively studied in scientific research for its potential therapeutic applications and physiological effects. Its selective blocking of beta-3 adrenoceptors allows researchers to study the specific effects of blocking these receptors without affecting other adrenoceptors. While this compound has shown promise in animal studies, further research is needed to determine its potential use in humans and its long-term effects.
Synthesemethoden
The synthesis of 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine involves a multi-step process that includes the reaction of 3-(2-tert-butyl-4-chlorophenoxy)propan-1-ol with 3-methoxypropylamine, followed by the reaction of the resulting product with isobutyryl chloride. The final product is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity, anti-diabetic, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of heart failure, asthma, and other respiratory diseases.
Eigenschaften
IUPAC Name |
N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO2/c1-17(2,3)15-13-14(18)7-8-16(15)21-12-6-10-19-9-5-11-20-4/h7-8,13,19H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPECOWXNRPSDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)


![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![4-(3-chloro-4-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4920442.png)
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylic acid](/img/structure/B4920452.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
![3-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920463.png)
![N-{4-[({3-[(2-hydroxyethyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4920468.png)
